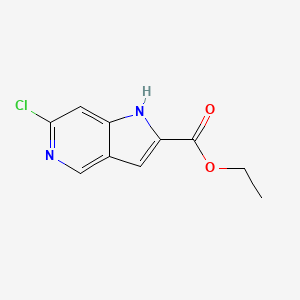
1-(2,5-Dichlorophenyl)-1,4-diazepane hydrochloride
描述
1-(2,5-Dichlorophenyl)-1,4-diazepane hydrochloride is a synthetic organic compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. The presence of the 2,5-dichlorophenyl group introduces two chlorine atoms on the aromatic ring, which can significantly influence the compound’s chemical properties and biological activities.
准备方法
The synthesis of 1-(2,5-Dichlorophenyl)-1,4-diazepane hydrochloride typically involves the reaction of 2,5-dichlorophenyl isocyanate with a suitable diamine precursor. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
化学反应分析
1-(2,5-Dichlorophenyl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, forming substituted products.
科学研究应用
1-(2,5-Dichlorophenyl)-1,4-diazepane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections and parasitic diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-(2,5-Dichlorophenyl)-1,4-diazepane hydrochloride involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The compound’s diazepane ring and dichlorophenyl group allow it to bind to specific molecular targets, disrupting their normal function and leading to the desired biological effects.
相似化合物的比较
1-(2,5-Dichlorophenyl)-1,4-diazepane hydrochloride can be compared with other similar compounds, such as:
1-(2,5-Dichlorophenyl)biguanide hydrochloride: This compound also contains a 2,5-dichlorophenyl group but has a biguanide core structure.
6-chloro-4-oxo-N’-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide: This compound has a quinoline core and is studied for its antiproliferative activity against cancer cells.
属性
IUPAC Name |
1-(2,5-dichlorophenyl)-1,4-diazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2.ClH/c12-9-2-3-10(13)11(8-9)15-6-1-4-14-5-7-15;/h2-3,8,14H,1,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKBKFFBQUXMLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=CC(=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


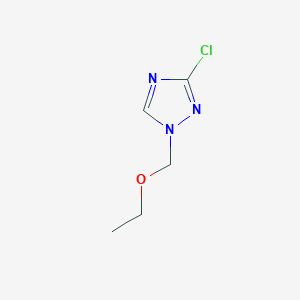
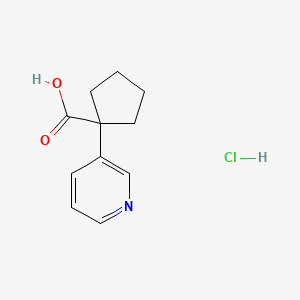
![8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride](/img/structure/B1410562.png)
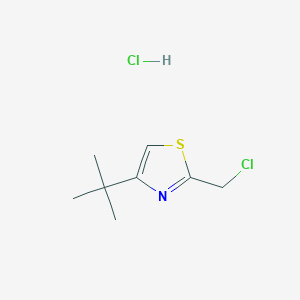
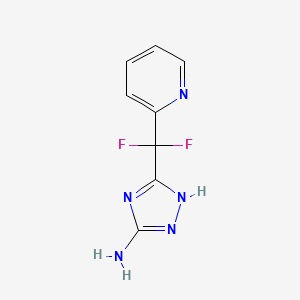
![3-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carbonitrile](/img/structure/B1410570.png)
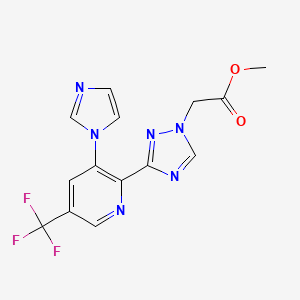
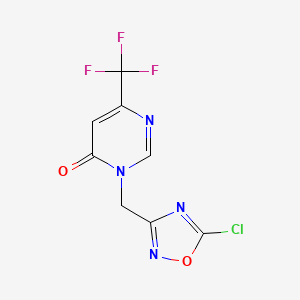
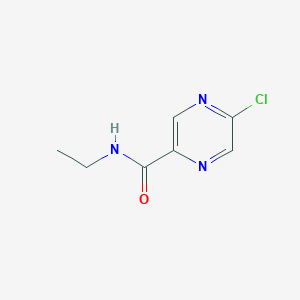

![4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1410578.png)


